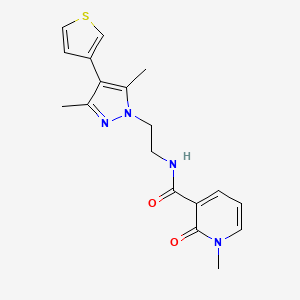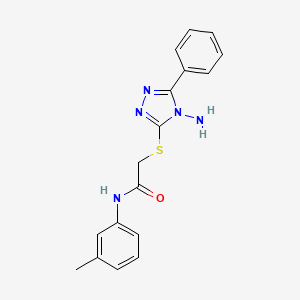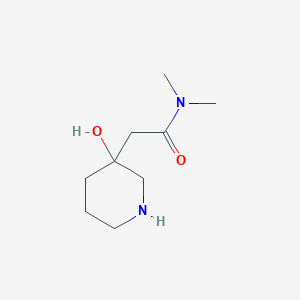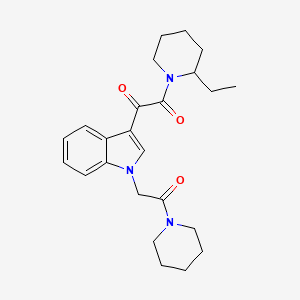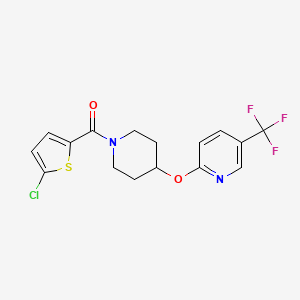
(5-Chlorothiophen-2-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(5-Chlorothiophen-2-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone” is a complex organic compound. It contains a trifluoromethyl group, which is a functional group in organic chemistry that has the formula -CF3 . The trifluoromethyl group is often used in medicinal chemistry due to its ability to modify the chemical properties of molecules, including their stability and lipophilicity .
Scientific Research Applications
Structural Analysis and Theoretical Calculations
Compounds with structural similarities, such as those incorporating chloro-, trifluoromethyl-, and pyridinyl- groups attached to a piperidin-1-yl methanone core, have been synthesized and characterized through different spectroscopic techniques and single crystal X-ray diffraction studies. These studies reveal information on molecular conformation, intermolecular interactions (e.g., hydrogen bonds, π···π interactions), and electronic properties (e.g., HOMO-LUMO energy gap) which are essential for understanding the compound's chemical behavior and potential reactivity. For example, thermal, optical, etching, structural studies, and theoretical calculations on related compounds have elucidated their stability under various conditions, providing a foundation for their application in materials science or as intermediates in organic synthesis (Karthik et al., 2021).
Pharmacological Applications
Related structures have been evaluated for their pharmacological activities, such as acting as receptor agonists with potential applications in pain management, illustrating the therapeutic potential of these compounds. For instance, studies on 5-HT(1A) receptor agonists have shown efficacy in alleviating symptoms of neuropathic pain and allodynia in animal models, suggesting potential applications in developing new pain therapeutics (Deseure et al., 2002).
Antimicrobial and Anti-inflammatory Applications
Compounds bearing structural motifs similar to "(5-Chlorothiophen-2-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone" have been synthesized and tested for their antimicrobial and anti-inflammatory activities. These studies provide insights into the potential use of such compounds in developing new antimicrobial agents or anti-inflammatory drugs (Ravula et al., 2016).
Anticancer Activity
Research into related compounds has also explored their potential as anticancer agents, focusing on mechanisms such as apoptosis induction. The identification of novel apoptosis inducers through chemical genetics approaches can lead to the discovery of new anticancer agents and their molecular targets, offering insights into therapeutic strategies for cancer treatment (Zhang et al., 2005).
properties
IUPAC Name |
(5-chlorothiophen-2-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N2O2S/c17-13-3-2-12(25-13)15(23)22-7-5-11(6-8-22)24-14-4-1-10(9-21-14)16(18,19)20/h1-4,9,11H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTBYNGJJBYFGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chlorothiophen-2-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

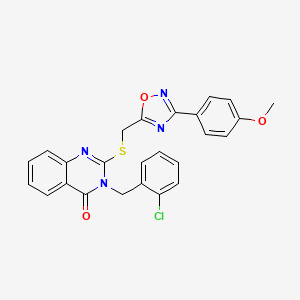
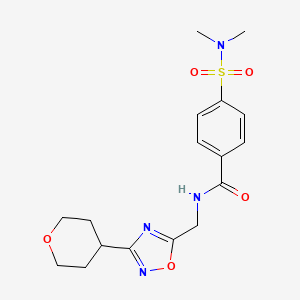
![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2598775.png)
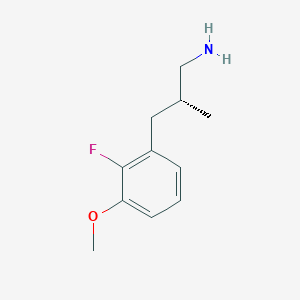

![Methyl 4-[[2-(1-oxo-2-propylisoquinolin-5-yl)oxyacetyl]amino]benzoate](/img/structure/B2598778.png)
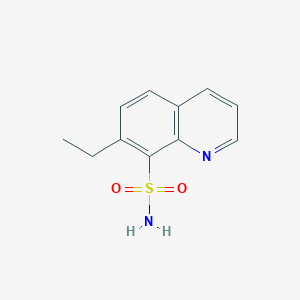
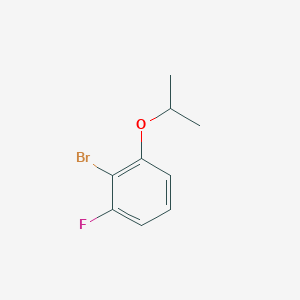
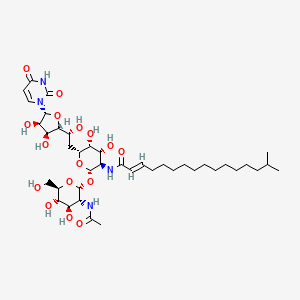
![2-[4-(cyclopentylamino)-2-oxoquinazolin-1(2H)-yl]-N-(3-methoxybenzyl)acetamide](/img/structure/B2598786.png)
